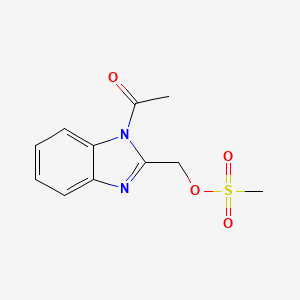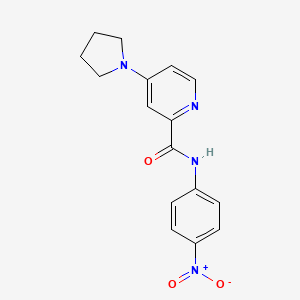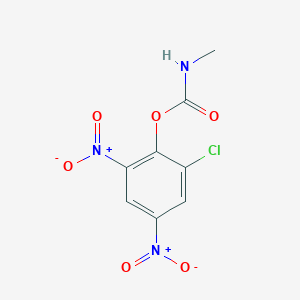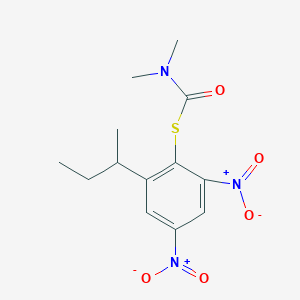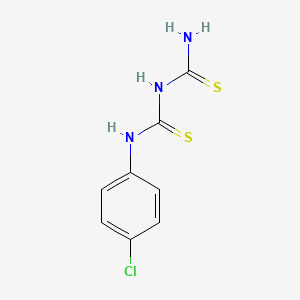
BIURET, 1-(p-CHLOROPHENYL)-2,4-DITHIO-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BIURET, 1-(p-CHLOROPHENYL)-2,4-DITHIO-: is a chemical compound that belongs to the class of biurets. Biurets are organic compounds containing two urea molecules linked by a nitrogen atom. The presence of the p-chlorophenyl and dithio groups in this compound makes it unique and potentially useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of BIURET, 1-(p-CHLOROPHENYL)-2,4-DITHIO- typically involves the reaction of p-chlorophenyl isocyanate with thiourea under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C to 25°C. The product is then purified using recrystallization techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
化学反应分析
Types of Reactions: BIURET, 1-(p-CHLOROPHENYL)-2,4-DITHIO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the p-chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature: 0°C to 50°C.
Reduction: Lithium aluminum hydride; reaction temperature: -10°C to 25°C.
Substitution: Sodium hydroxide, potassium tert-butoxide; reaction temperature: 0°C to 50°C.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted biurets with various nucleophiles.
科学研究应用
Chemistry: BIURET, 1-(p-CHLOROPHENYL)-2,4-DITHIO- is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds. It serves as a building block for the synthesis of complex molecules in medicinal chemistry .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its unique structure allows it to bind to specific enzymes and proteins, making it a valuable tool in biochemical assays .
Medicine: Research is ongoing to explore its efficacy and safety in therapeutic applications .
Industry: In the industrial sector, BIURET, 1-(p-CHLOROPHENYL)-2,4-DITHIO- is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and polymer industries .
作用机制
The mechanism of action of BIURET, 1-(p-CHLOROPHENYL)-2,4-DITHIO- involves its interaction with molecular targets such as enzymes and proteins. The compound binds to the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction .
Molecular Targets and Pathways:
Enzymes: The compound targets enzymes involved in metabolic pathways, such as proteases and kinases.
Pathways: It affects pathways related to cell signaling, metabolism, and apoptosis.
相似化合物的比较
- BIURET, 1-(p-METHOXYPHENYL)-2,4-DITHIO-
- BIURET, 1-(p-BROMOPHENYL)-2,4-DITHIO-
- BIURET, 1-(p-FLUOROPHENYL)-2,4-DITHIO-
Comparison: BIURET, 1-(p-CHLOROPHENYL)-2,4-DITHIO- is unique due to the presence of the p-chlorophenyl group, which imparts specific chemical and biological properties. Compared to its analogs with different substituents (e.g., methoxy, bromo, fluoro), the p-chlorophenyl derivative exhibits distinct reactivity and binding affinity to molecular targets. This uniqueness makes it a valuable compound for specific applications in research and industry .
属性
CAS 编号 |
80309-99-5 |
|---|---|
分子式 |
C8H8ClN3S2 |
分子量 |
245.8 g/mol |
IUPAC 名称 |
1-carbamothioyl-3-(4-chlorophenyl)thiourea |
InChI |
InChI=1S/C8H8ClN3S2/c9-5-1-3-6(4-2-5)11-8(14)12-7(10)13/h1-4H,(H4,10,11,12,13,14) |
InChI 键 |
NFYDCZKCLREVBB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=S)NC(=S)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


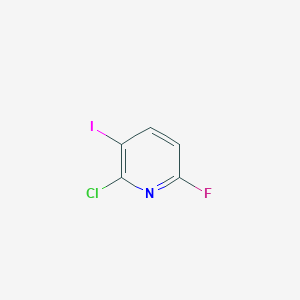
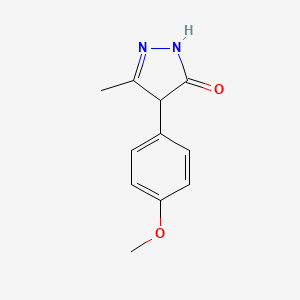
![3-{3-[(Dibenzylamino)methyl]-4-hydroxyphenyl}-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14004521.png)
![2-[4-(Diethoxyphosphorylmethyl)phenyl]-1,3-benzoxazole](/img/structure/B14004524.png)
![(1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14004526.png)


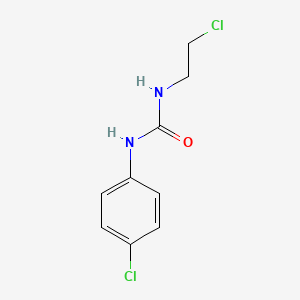
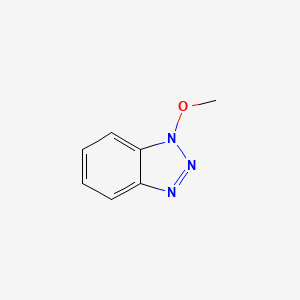
![Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]-](/img/structure/B14004550.png)
